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molecular formula C14H18N2S B8535573 1,2,3,4,7,8,9,10-Octahydrophenanthridine-4-carbothioamide CAS No. 62216-08-4

1,2,3,4,7,8,9,10-Octahydrophenanthridine-4-carbothioamide

Cat. No. B8535573
M. Wt: 246.37 g/mol
InChI Key: HLAKZWYUXXITMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04046895

Procedure details

A solution of 1,2,3,4,7,8,9,10-Octahydrophenanthridine (17.1 g, 0.91 mole) in benzene (100 ml.) was cooled to 0° C. and treated portionwise under an inert atmosphere with a 9% w/v solution of n-butyl-lithium in hexane (40 ml. 0.56 mole). After the addition was complete the mixture was stirred for a further 0.5 h and the resulting 4-lithio-1,2,3,4,7,8,9,10-octahydrophenanthridine then treated in situ with trimethylsilylisothiocyanate (13 ml., 0.91 mole) and stirred a further hour. The reaction mixture was treated with 2N HCl (100 ml.), the layers separated and the aqueous layer washed with ethyl acetate (100 ml.). The pH of the aqueous solution was adjusted to 9 with Na2CO3 and the solution was extracted with chloroform (3 × 100 ml.). Drying (MgSO4) and evaporation of the combined organic layers gave a yellow oil which crystallised in trituration with hexane. Recrystallisation of the solid from benzene gave the title compound as white needles (4 g, 18%) M.P. 162° C.
Name
1,2,3,4,7,8,9,10-Octahydrophenanthridine
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
4-lithio-1,2,3,4,7,8,9,10-octahydrophenanthridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:14]2[C:5](=[N:6][CH:7]=[C:8]3[C:13]=2[CH2:12][CH2:11][CH2:10][CH2:9]3)[CH2:4][CH2:3][CH2:2]1.C([Li])CCC.CCCCCC.[Li]C1C2C(=C3C(=CN=2)CCCC3)CCC1.C[Si]([N:45]=[C:46]=[S:47])(C)C.Cl>C1C=CC=CC=1>[CH2:1]1[C:14]2[C:5](=[N:6][CH:7]=[C:8]3[C:13]=2[CH2:12][CH2:11][CH2:10][CH2:9]3)[CH:4]([C:46](=[S:47])[NH2:45])[CH2:3][CH2:2]1

Inputs

Step One
Name
1,2,3,4,7,8,9,10-Octahydrophenanthridine
Quantity
17.1 g
Type
reactant
Smiles
C1CCCC2=NC=C3CCCCC3=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
4-lithio-1,2,3,4,7,8,9,10-octahydrophenanthridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C1CCCC2=C3CCCCC3=CN=C12
Name
Quantity
13 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for a further 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirred a further hour
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the aqueous layer washed with ethyl acetate (100 ml.)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform (3 × 100 ml.)
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation of the combined organic layers
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallised in trituration with hexane
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the solid from benzene

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1CCC(C2=NC=C3CCCCC3=C12)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 1.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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